3-Tert-butoxycyclohexanamine
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Overview
Description
3-Tert-butoxycyclohexanamine is an organic compound with the molecular formula C10H21NO It is a cyclohexane derivative where the amine group is substituted at the 3-position with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxycyclohexanamine typically involves the protection of the amine group followed by the introduction of the tert-butoxy group. One common method involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a suitable catalyst to form the tert-butoxy group. The resulting intermediate is then reacted with ammonia or an amine source to introduce the amine group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butoxycyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Tert-butoxycyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-butoxycyclohexanamine involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group for the amine, allowing selective reactions to occur at other sites. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards various chemical reagents .
Comparison with Similar Compounds
3-Tert-butylcyclohexanamine: Similar structure but lacks the tert-butoxy group.
Cyclohexanamine: A simpler analog without the tert-butoxy substitution.
3-Tert-butoxycyclohexanol: Contains a hydroxyl group instead of an amine.
Uniqueness: 3-Tert-butoxycyclohexanamine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct reactivity and stability. This combination allows for selective transformations and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQAAPXDRKMNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676744 |
Source
|
Record name | 3-tert-Butoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-87-8 |
Source
|
Record name | 3-tert-Butoxycyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butoxycyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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